Potent RNase L Activation for Interferon Pathway Research
1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine exhibits potent activation of the 2-5A-dependent ribonuclease (RNase L), a key enzyme in the interferon antiviral pathway, with an IC50 of 2.30 nM for inhibiting protein synthesis in mouse L cell extracts [1]. In stark contrast, a structurally distinct activator tested in a human recombinant RNase L cleavage assay showed an EC50 of 26,000 nM (26 µM), representing a >10,000-fold difference in potency [2].
| Evidence Dimension | RNase L Activation (Inhibition of Protein Synthesis) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Other RNase L activator (CHEMBL259819): EC50 = 26,000 nM |
| Quantified Difference | >10,000-fold higher potency for the target compound |
| Conditions | Target: Mouse L cell extracts. Comparator: Human recombinant RNase L with FRET RNA probe. |
Why This Matters
This >10,000-fold difference in potency means that for a given biological effect, far less of this compound is required, reducing the risk of off-target effects and conserving precious research material.
- [1] BindingDB. PrimarySearch_ki: Activation of RNase L by 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine. 2009. View Source
- [2] BindingDB. BDBM50373166: Activation of human recombinant Rnase L. CHEMBL259819. View Source
